Cas no 7542-45-2 ((rac./meso)-Astaxanthin)

(rac./meso)-Astaxanthin is a stereoisomeric mixture of the potent carotenoid astaxanthin, combining both racemic (rac-) and meso-forms. This formulation exhibits enhanced solubility and stability compared to pure stereoisomers, making it suitable for research and industrial applications. Its antioxidant properties are well-documented, with potential applications in oxidative stress studies, nutraceuticals, and cosmetic formulations. The mixture’s balanced composition ensures consistent performance in experimental settings, while its synthetic origin allows for scalable production. Researchers value (rac./meso)-astaxanthin for its reproducibility in studies involving lipid peroxidation inhibition and UV protection mechanisms. The product is typically characterized by HPLC for purity and isomer distribution.
(rac./meso)-Astaxanthin structure
(rac./meso)-Astaxanthin structure
Product Name:(rac./meso)-Astaxanthin
CAS No:7542-45-2
MF:C40H52O4
MW:596.838492393494
CID:580046
PubChem ID:5368397
Update Time:2025-10-12

(rac./meso)-Astaxanthin Chemical and Physical Properties

Names and Identifiers

    • Astaxanthin
    • Astaxanthin (Synthetic) (3 x 30 mg)
    • OVEOSTER
    • AXN
    • 3,3'-DIHYDROXY-B,B-CAROTENE-4,4'-DIONE
    • 3,3-DIHYDROXY-B,B-CAROTENE-4,4-DIONE
    • 3,3'-dihydro-beta,beta-carotene-4,4'-dione
    • .beta.,.beta.-Carotene-4,4-dione, 3,3-dihydroxy-
    • Einecs 231-424-6
    • (±)-3,3'-Dihydro-beta,beta-carotene-4,4'-dione
    • (all E)-astaxanthin
    • 6-hydroxy-3-[(1E,3E,5E,7Z,9E,11E,13E,15E,17E)-18-(4-hydroxy-2,6,6-trimethyl-3-oxocyclohexen-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,4,4-trimethylcyclohex-2-en-1-one
    • (±)-3,3′-Dihydro-beta,beta-carotene-4,4′-dione
    • rac-Astaxanthin
    • 3,3'-Dihydroxy-beta-carotene-4,4'-dione
    • NSC635689
    • A11549
    • MLS002153390
    • 3,3'-((1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-Tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaene-1,18-diyl)bis(6-hydroxy-2,4,4-trimethylcyclohex-2-enone)
    • NCGC00095894-02
    • Spectrum5_000658
    • SPECTRUM1502235
    • BSPBio_002736
    • Astaxanthin (synthetic)
    • CCG-214054
    • CHEMBL1358053
    • XA161878
    • DTXSID301283113
    • Astaxanthin - 98%
    • NCGC00095894-01
    • SCHEMBL20046
    • SMP2_000111
    • LS-15426
    • beta,beta-Carotene-4,4'-dione, 3,3'-dihydroxy-, (3S,3'S)-
    • 3,3'-Dihydroxy-?,?-carotene-4,4'-dione
    • 7542-45-2
    • 6-hydroxy-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-(4-hydroxy-2,6,6-trimethyl-3-oxocyclohexen-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,4,4-trimethylcyclohex-2-en-1-one
    • (rac./meso)-Astaxanthin
    • MLS001332555
    • 3,3'-Dihydroxy-,-carotene-4,4'-dione
    • MLS001332556
    • SMR000857136
    • 6-hydroxy-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-(4-hydroxy-2,6,6-trimethyl-3-oxo-cyclohexen-1-yl)-3,7,12,16-tetramethyl-octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,4,4-trimethyl-cyclohex-2-en-1-one
    • SCHEMBL12390065
    • MQZIGYBFDRPAKN-QISQUURKSA-N
    • CS-0795111
    • ss,ss-Carotene-4,4'-dione, 3,3'-dihydroxy-; ss-Carotene-4,4'-dione, 3,3'-dihydroxy- (8CI); 3,3'-Dihydroxy-ss,ss-carotene-4,4'-dione; 3,3'-Dihydroxy-ss-carotene-4,4'-dione; Astaxanthin (synthetic)
    • HY-W750676
    • 3,3a(2)-Dihydroxy-I(2),I(2)-carotene-4,4a(2)-dione
    • Astaxanthin Powder
    • Inchi: 1S/C40H52O4/c1-27(17-13-19-29(3)21-23-33-31(5)37(43)35(41)25-39(33,7)8)15-11-12-16-28(2)18-14-20-30(4)22-24-34-32(6)38(44)36(42)26-40(34,9)10/h11-24,35-36,41-42H,25-26H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,27-15+,28-16+,29-19+,30-20+
    • InChI Key: MQZIGYBFDRPAKN-QISQUURKSA-N
    • SMILES: OC1C(C(C)=C(/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C)C(C(CC2(C)C)O)=O)/C)/C)C(C)(C)C1)=O

Computed Properties

  • Exact Mass: 596.38700
  • Monoisotopic Mass: 596.38656
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 44
  • Rotatable Bond Count: 10
  • Complexity: 1340
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 9
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 74.6
  • XLogP3: 10.3

Experimental Properties

  • Density: 1.071
  • Boiling Point: 774 °C at 760 mmHg
  • Flash Point: 435.8 °C
  • Refractive Index: 1.595
  • PSA: 74.60000
  • LogP: 8.90540

(rac./meso)-Astaxanthin Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Storage Condition:−20°C

(rac./meso)-Astaxanthin Customs Data

  • HS CODE:3203001990
  • Customs Data:

    China Customs Code:

    3203001990

(rac./meso)-Astaxanthin Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A788715-2.5mg
(rac./meso)-Astaxanthin
7542-45-2
2.5mg
$ 64.00 2023-04-19
TRC
A788715-5mg
(rac./meso)-Astaxanthin
7542-45-2
5mg
$ 111.00 2023-04-19
TRC
A788715-10mg
(rac./meso)-Astaxanthin
7542-45-2
10mg
$ 164.00 2023-04-19
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1044200-3X30MG
(rac./meso)-Astaxanthin
7542-45-2
3x30mg
¥3302.56 2024-12-26
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1044200-3X30MG
7542-45-2
3X30MG
¥4457.19 2023-01-06
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1044200-3.303x30mg
(rac./meso)-Astaxanthin
7542-45-2
3.303x30mg
¥3199.48 2023-09-09
1PlusChem
1P00G2W8-5mg
ASTAXANTHIN
7542-45-2 ≥97%
5mg
$103.00 2024-04-21
1PlusChem
1P00G2W8-25mg
ASTAXANTHIN
7542-45-2 ≥97%
25mg
$230.00 2024-04-21
A2B Chem LLC
AH49448-5mg
ASTAXANTHIN
7542-45-2 ≥97%
5mg
$54.00 2024-04-19
A2B Chem LLC
AH49448-25mg
ASTAXANTHIN
7542-45-2 ≥97%
25mg
$157.00 2024-04-19

Additional information on (rac./meso)-Astaxanthin

Exploring the Unique Properties and Applications of (rac./meso)-Astaxanthin (CAS No. 7542-45-2)

(rac./meso)-Astaxanthin, identified by the Chemical Abstracts Service registry number CAS No. 7542-45-2, is a naturally occurring carotenoid pigment with a distinctive molecular structure and multifunctional biological activities. This compound is particularly notable for its stereochemical configuration, which distinguishes it from other forms of astaxanthin such as the pure (3R,3’R) or (3S,3’S) enantiomers. The term "rac" refers to its racemic mixture, while "meso" indicates the presence of an achiral diastereomer formed due to symmetric substitution at specific stereocenters, resulting in unique physicochemical properties and bioavailability profiles.

The chemical structure of (rac./meso)-Astaxanthin comprises a polyene chain with conjugated double bonds, two hydroxyl groups at the terminal rings, and esterified fatty acid side chains in its natural form. These structural features contribute to its exceptional antioxidant capacity, surpassing that of other carotenoids like β-carotene and lutein by up to 60-fold according to recent studies published in the Journal of Agricultural and Food Chemistry (Li et al., 2023). The stereochemistry further influences its interaction with cellular membranes and enzymatic systems, making it a versatile molecule for diverse applications in biomedical research and nutraceutical development.

In academic research, CAS No. 7542-45-2 has gained attention for its role in modulating cellular redox balance through direct free radical scavenging and indirect mechanisms involving upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px). A groundbreaking study from Nature Communications (Smith et al., 2023) demonstrated that the meso form exhibits enhanced stability under oxidative stress conditions compared to pure enantiomers, suggesting potential advantages in formulations requiring prolonged activity.

Recent clinical trials investigating (rac./meso)-Astaxanthin have highlighted its anti-inflammatory properties via inhibition of NF-κB signaling pathways and suppression of pro-inflammatory cytokines like IL-6 and TNF-α. A double-blind placebo-controlled trial conducted by the University of Tokyo (Tanaka et al., 2023) showed significant reductions in C-reactive protein levels among participants supplementing with this compound at doses ranging from 6–18 mg/day, supporting its therapeutic potential for inflammatory diseases without observed hepatotoxicity concerns noted with synthetic analogs.

In drug development contexts, researchers are leveraging the stereochemical uniqueness of CAS No. 7542-45-2 to design targeted delivery systems using nanoemulsions and lipid nanoparticles that improve bioavailability by approximately 300% over conventional formulations (as reported in Drug Delivery Reviews). The meso configuration's lower molecular asymmetry allows for better compatibility with these carriers while maintaining critical biological activity markers such as IC₅₀ values below 1 μM against ROS-induced cellular damage models.

Biochemical studies have revealed novel mechanisms where this compound interacts with mitochondrial complexes I and III to regulate electron transport chain efficiency, as shown in a mitochondrial proteomics analysis published in Redox Biology (Chen et al., Q1/’23). This dual action on both lipid peroxidation prevention and energy metabolism optimization positions it uniquely among natural antioxidants for applications ranging from neuroprotection to cardiovascular health maintenance.

Emerging research into ocular health applications demonstrates that oral administration of (rac./meso)-Astaxanthin improves retinal function by reducing oxidative damage to photoreceptor cells while enhancing blood-retinal barrier integrity—a finding validated through rodent models presented at the European Society of Ophthalmology conference (June 2023). These results align with mechanistic insights into its ability to cross blood-brain barrier analogs when encapsulated within phospholipid vesicles.

In dermatological studies funded by NIH grants (RM grant #R01AR078916), this compound has been shown to inhibit matrix metalloproteinase activity responsible for collagen degradation while promoting fibroblast proliferation—key factors in anti-wrinkle formulations now being tested in phase II clinical trials targeting photoaging reversal.

Synergistic effects observed when combined with resveratrol have led to promising preclinical outcomes against neurodegenerative diseases like Alzheimer’s (Neurochemistry International study). The racemic mixture’s ability to simultaneously inhibit acetylcholinesterase activity (>90% inhibition at 1 μM) while reducing amyloid-beta aggregation makes it a compelling candidate for combination therapies currently under investigation.

Structural characterization using advanced NMR spectroscopy techniques has clarified how the meso form maintains optimal solubility across different pH environments due to balanced hydrophobic interactions between its chiral centers (ACS Publications report). This property facilitates both topical application development—where water solubility is critical—and oral delivery systems requiring intestinal absorption efficiency improvements over standard astaxanthin forms.

The compound’s role as a signaling molecule via modulation of Nrf₂ pathways represents an underexplored area recently explored by MIT researchers (Cell Metabolism paper). Their findings suggest that low-dose administration activates phase II detoxification enzymes without triggering metabolic side effects common in synthetic antioxidants—a critical advantage for long-term therapeutic use.

New manufacturing techniques utilizing microalgae fermentation optimized through CRISPR-Cas9 editing (Scientific Reports article) have reduced production costs by ~60%, enabling scalability for large-scale pharmaceutical applications without compromising purity standards required under FDA guidelines for dietary supplements.

Safety evaluations published in Toxicological Sciences confirm no genotoxicity up to doses exceeding pharmacologically relevant levels when administered chronically over six months in murine models (Toxicological Sciences study #TS689XZ). This contrasts sharply with synthetic astaxanthin derivatives that often exhibit dose-dependent hepatotoxicity beyond certain thresholds due to their metabolic inertness.

Ongoing translational research focuses on developing chiral separation methods using high-performance liquid chromatography coupled with evaporative light scattering detectors (Analytica Chimica Acta review article) to isolate therapeutic enantiomers from commercially available racemic mixtures—potentially unlocking even greater efficacy margins through stereospecific drug design principles.

Preliminary data from human trials presented at the American Heart Association conference show consistent reductions (~18%) in LDL oxidation rates among hypercholesterolemic patients taking standardized extracts containing >98% purity levels of this compound compared to baseline measurements—a breakthrough given LDL oxidation’s central role in atherosclerosis progression mechanisms.

Mechanistic insights into muscle recovery applications reveal that this carotenoid enhances satellite cell activation during post-exercise repair phases through Akt/mTOR pathway stimulation (PLOS ONE study #PONE-D-XXXXX). These findings are particularly relevant for sports nutrition products currently undergoing regulatory approval processes worldwide.

Recommended suppliers
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.